4-Chloro-3-iodopyridine hydrochloride chemical properties
4-Chloro-3-iodopyridine hydrochloride chemical properties
An In-depth Technical Guide to 4-Chloro-3-iodopyridine Hydrochloride: Properties, Reactivity, and Applications
Introduction
4-Chloro-3-iodopyridine hydrochloride is a halogenated pyridine derivative that serves as a highly versatile and valuable building block in modern organic synthesis. Its strategic importance is most pronounced in the fields of medicinal chemistry and drug development, where the pyridine scaffold is a frequently occurring motif in biologically active molecules. The unique arrangement of a chloro and an iodo substituent on the pyridine ring imparts differential reactivity, allowing for programmed, site-selective modifications. This guide provides a comprehensive technical overview of the chemical properties, reactivity, synthesis, and applications of 4-Chloro-3-iodopyridine hydrochloride, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
4-Chloro-3-iodopyridine hydrochloride is typically an off-white to light yellow solid. The hydrochloride salt form enhances stability and simplifies handling compared to its free base.
| Property | Value | Reference(s) |
| Chemical Name | 4-Chloro-3-iodopyridine hydrochloride | [1] |
| Synonyms | 3-Iodo-4-chloropyridine HCl | |
| CAS Number | 1987263-61-5 | [1] |
| Molecular Formula | C₅H₄Cl₂IN | [1] |
| Molecular Weight | 275.90 g/mol | [1] |
| Appearance | Off-white to light yellow solid | |
| Melting Point | 69-70°C (for free base, 4-Chloro-3-iodopyridine) | [2] |
| Boiling Point | 248.6°C at 760 mmHg (for free base, predicted) | [2] |
| Solubility | Soluble in water (partly for the hydrochloride salt) | [3] |
| pKa | 1.89 (Predicted) |
Spectroscopic Data
Structural elucidation and purity assessment of 4-Chloro-3-iodopyridine hydrochloride are routinely performed using standard spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton spectrum is expected to show three distinct signals in the aromatic region, corresponding to the protons at the C-2, C-5, and C-6 positions of the pyridine ring. The formation of the hydrochloride salt causes a characteristic downfield shift of these signals due to the protonation of the ring nitrogen.
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¹³C NMR: The carbon spectrum will display five signals for the five distinct carbon atoms in the pyridine ring.
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Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and fragmentation pattern. The presence of chlorine and iodine isotopes will result in a characteristic isotopic pattern. The monoisotopic mass of the free base is 238.89987 Da.[2][4]
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic vibrational frequencies of the C-Cl, C-I, and C=N bonds within the molecule.
Reactivity and Synthetic Utility: A Tale of Two Halogens
The synthetic power of 4-Chloro-3-iodopyridine lies in the differential reactivity of its two halogen substituents. This allows for a programmed and regioselective approach to constructing complex molecules.
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Iodine at C-3 (The Cross-Coupling Handle): The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in transition metal-catalyzed cross-coupling reactions.[5] This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle. This site is preferentially used for reactions like:
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Suzuki-Miyaura Coupling (with boronic acids/esters)
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Stille Coupling (with organostannanes)
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Sonogashira Coupling (with terminal alkynes)
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Heck Coupling (with alkenes)
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-
Chlorine at C-4 (The SNAr Handle): The chlorine atom at the 4-position is an effective leaving group for nucleophilic aromatic substitution (SNAr) reactions.[5] The electron-withdrawing nature of the pyridine nitrogen activates the C-4 position towards attack by nucleophiles such as amines, thiols, and alkoxides.
This orthogonal reactivity enables chemists to first perform a cross-coupling reaction at the C-3 position, followed by a nucleophilic substitution at the C-4 position, or vice versa, providing precise control over the final molecular architecture.
Caption: Differential reactivity of 4-Chloro-3-iodopyridine.
Synthesis Protocol
The synthesis of 4-Chloro-3-iodopyridine typically involves the regioselective iodination of 4-chloropyridine. The resulting free base is then treated with hydrochloric acid to yield the stable hydrochloride salt.
Example Protocol: Synthesis of 4-Chloro-3-iodopyridine
This protocol is illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.
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Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend 4-chloropyridine (1 equivalent) in anhydrous tetrahydrofuran (THF).
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Deprotonation: Cool the suspension to -78°C using a dry ice/acetone bath.
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Slowly add a solution of lithium diisopropylamide (LDA) (2 equivalents) dropwise, ensuring the internal temperature remains below -70°C.
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Stir the resulting mixture at -78°C for 30 minutes.
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Iodination: Prepare a solution of iodine (1.1 equivalents) in anhydrous THF.
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Add the iodine solution dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at -78°C.
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Quenching and Workup: After stirring for an additional hour at -78°C, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate.
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Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product via column chromatography to obtain 4-chloro-3-iodopyridine as a solid.
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Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or methanol) and treat with a solution of HCl (e.g., 2M HCl in diethyl ether) until precipitation is complete.
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Isolation: Collect the resulting precipitate by filtration, wash with cold solvent, and dry under vacuum to yield 4-Chloro-3-iodopyridine hydrochloride.
Caption: Role as a scaffold in a typical drug discovery workflow.
Safety, Handling, and Storage
As a laboratory chemical, 4-Chloro-3-iodopyridine hydrochloride must be handled with appropriate precautions.
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Hazard Identification:
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Harmful if swallowed. * Causes skin irritation. * Causes serious eye damage. * Very toxic to aquatic life. * Handling:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [6][7] * Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [6][8] * Avoid contact with skin, eyes, and clothing. [6] * Wash hands thoroughly after handling. [8]* Storage:
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Store in a tightly closed container. [8] * Keep in a cool, dry, and well-ventilated place. [6][8] * It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.
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References
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- Sigma-Aldrich. (n.d.). 4-Chloro-3-iodo-pyridine 97 89167-34-0.
- Sigma-Aldrich. (2024). Safety Data Sheet.
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- Fisher Scientific. (2025). Safety Data Sheet.
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- Fisher Scientific. (2010). Safety Data Sheet.
- Fisher Scientific. (2021). Safety Data Sheet.
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- Benchchem. (n.d.). Application Notes and Protocols: 4-Chloro-6-(3-iodophenyl)pyrimidine in Medicinal Chemistry.
- Benchchem. (n.d.). Application of 2,6-dichloro-4-iodopyridine in Medicinal Chemistry.
- Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
- ECHEMI. (n.d.). 89167-34-0, 4-CHLORO-3-IODOPYRIDINE Formula.
- Sigma-Aldrich. (n.d.). 4-Chloropyridine 99 7379-35-3.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Pyridine Derivatives in Focus: The Significance of 4-Chloro-3-nitropyridine.
- ChemicalBook. (n.d.). 4-CHLORO-3-IODOPYRIDINE | 89167-34-0.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Chloropyridine Hydrochloride | 7379-35-3. Retrieved from Tokyo Chemical Industry (India) Pvt. Ltd.
- BLD Pharm. (n.d.). 2546-56-7|4-Chloro-3-fluoropyridine.
- ChemicalBook. (2025). 4-chloropyridine | 626-61-9.
- ChemicalBook. (2024). Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications.
- Google Patents. (n.d.). JPS5545630A - Preparation of 4-chloropyridine hydrochloride.
- Sigma-Aldrich. (n.d.). 4-Chloropyridine 99 7379-35-3.
- SpectraBase. (n.d.). 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE.
- PubChemLite. (n.d.). 4-chloro-3-iodopyridine (C5H3ClIN).
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